![molecular formula C10H12O3S B13239028 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction until the conversion rate of nitrile is controlled.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, followed by filtration.
- Acidifying the filtrate with inorganic acid until the pH is 1-4, cooling, and precipitating under stirring conditions.
- Performing suction filtration and washing the product with clear water, followed by drying to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and cost-effectiveness. The process is optimized for stability and simplicity, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to various receptors, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A structurally related compound with a phenyl ring and acetic acid group.
2-Methoxyphenylacetic acid: Similar in structure but lacks the methylsulfanyl group.
Methoxyacetic acid: Contains a methoxy group but differs in the overall structure.
Uniqueness
2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12O3S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-[(2-methylsulfanylphenyl)methoxy]acetic acid |
InChI |
InChI=1S/C10H12O3S/c1-14-9-5-3-2-4-8(9)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Clé InChI |
JFGRJPNYDOXIIJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13238950.png)
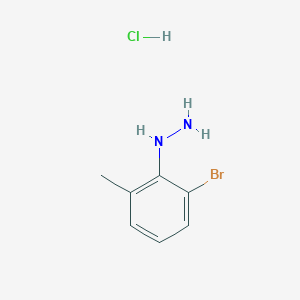
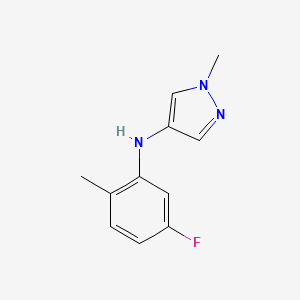
![N-[(2-bromophenyl)methyl]cyclohexanamine](/img/structure/B13238975.png)
![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)

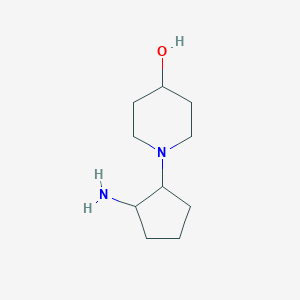
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)
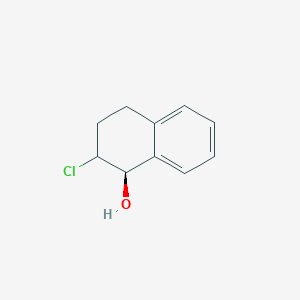
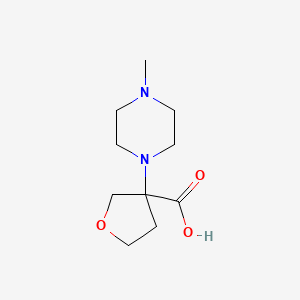
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
![1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
